1-(Benzyloxy)-3-bromo-5-(trifluoromethoxy)benzene is an organic compound characterized by a benzene ring that is substituted with a benzyloxy group, a bromine atom, and a trifluoromethoxy group. Its molecular formula is , and it has a molecular weight of approximately 329.11 g/mol. This compound is recognized for its utility in various scientific applications, particularly in organic synthesis and medicinal chemistry.
This compound can be sourced from chemical suppliers and is classified as an aromatic compound due to the presence of the benzene ring. It falls under the category of halogenated organic compounds, specifically brominated compounds, which are often used in synthetic organic chemistry.
The synthesis of 1-(Benzyloxy)-3-bromo-5-(trifluoromethoxy)benzene typically involves several steps:
In industrial settings, the production process may be scaled up using continuous flow reactors and automated systems to optimize yield and purity. Advanced purification techniques are also utilized to ensure high-quality products.
The molecular structure of 1-(Benzyloxy)-3-bromo-5-(trifluoromethoxy)benzene can be represented by its canonical SMILES notation: C1=CC=C(C=C1)COC2=C(C(=CC(=C2)Br)F)F
. The structure features:
This specific arrangement of substituents influences its chemical properties and reactivity significantly.
1-(Benzyloxy)-3-bromo-5-(trifluoromethoxy)benzene can participate in various chemical reactions:
The mechanism of action for this compound largely depends on its interactions with biological targets. The presence of both bromine and trifluoromethoxy groups enhances its reactivity, allowing it to form stable intermediates that can influence various biochemical pathways. For example, it may exhibit antimicrobial or anticancer activities through specific interactions with cellular targets.
Relevant data regarding solubility, stability, and reactivity are crucial for understanding how this compound behaves in various environments.
1-(Benzyloxy)-3-bromo-5-(trifluoromethoxy)benzene has several scientific applications:
This compound serves as a versatile building block for designing new compounds with desired properties in both academic research and industrial applications.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2